3-METHOXY-1-(1-{5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}ETHYL)PYRAZOL-4-AMINE HYDROCHLORIDE
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Overview
Description
3-METHOXY-1-(1-{5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}ETHYL)PYRAZOL-4-AMINE HYDROCHLORIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a triazolopyridine moiety, and a methoxy group, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXY-1-(1-{5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}ETHYL)PYRAZOL-4-AMINE HYDROCHLORIDE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include triethylamine, dichloromethane, and isocyanates .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-METHOXY-1-(1-{5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}ETHYL)PYRAZOL-4-AMINE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-METHOXY-1-(1-{5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}ETHYL)PYRAZOL-4-AMINE HYDROCHLORIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-METHOXY-1-(1-{5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}ETHYL)PYRAZOL-4-AMINE HYDROCHLORIDE involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins that play crucial roles in various cellular processes. The compound’s unique structure allows it to modulate these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydro-6-methoxynaphthalene
- 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
- 3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride
Uniqueness
Compared to these similar compounds, 3-METHOXY-1-(1-{5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}ETHYL)PYRAZOL-4-AMINE HYDROCHLORIDE stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for specific interactions with molecular targets, making it a valuable compound for further study and development.
Properties
IUPAC Name |
3-methoxy-1-[1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O.ClH/c1-8(18-7-9(13)12(16-18)19-2)11-15-14-10-5-3-4-6-17(10)11;/h7-8H,3-6,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWNGBWRYYCAKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1CCCC2)N3C=C(C(=N3)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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